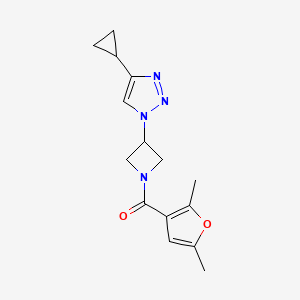

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-9-5-13(10(2)21-9)15(20)18-6-12(7-18)19-8-14(16-17-19)11-3-4-11/h5,8,11-12H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAOQARDRBCCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone, is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor . VHL is a protein that plays a crucial role in cellular response to oxygen levels and is often implicated in various diseases, including anemia and cancer.

Mode of Action

The compound interacts with the VHL protein, inhibiting its function. This inhibition can lead to a variety of effects, depending on the specific disease context. For example, in the case of anemia or ischemia, the inhibition of VHL can lead to increased production of erythropoietin, a hormone that stimulates the production of red blood cells.

Biochemical Pathways

The compound’s action primarily affects the hypoxia-inducible factor (HIF) pathway. Under normal oxygen conditions, VHL promotes the degradation of HIF. When vhl is inhibited by the compound, hif is stabilized and can induce the expression of various genes, including those involved in erythropoiesis and angiogenesis.

Result of Action

The molecular and cellular effects of the compound’s action can vary. In the context of anemia, the stabilization of HIF can lead to increased erythropoiesis, potentially alleviating symptoms of anemia. In the context of cancer, the compound’s action could potentially disrupt tumor growth and angiogenesis.

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is an intriguing molecule due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be broken down into two main components:

- Azetidine ring : A four-membered saturated ring that contributes to the compound's structural diversity.

- Triazole and furan moieties : These heterocycles are known for their biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its potential as an antitumor agent , antimicrobial agent , and enzyme inhibitor . Below is a summary of the key findings:

Antitumor Activity

Research indicates that compounds containing triazole and furan rings exhibit significant antitumor activity. In a study involving human lung cancer cell lines (A549, HCC827, NCI-H358), derivatives similar to the target compound showed promising results in inhibiting cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example 1 | A549 | 6.26 ± 0.33 |

| Example 2 | HCC827 | 6.48 ± 0.11 |

| Example 3 | NCI-H358 | 20.46 ± 8.63 |

These results suggest that the incorporation of the triazole moiety may enhance the antitumor efficacy by interacting with DNA or inhibiting key enzymes involved in cell division .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Triazole derivatives are known to possess broad-spectrum antimicrobial properties. Studies have reported that similar compounds demonstrated significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings indicate that the compound may inhibit bacterial growth effectively, potentially serving as a lead for developing new antibiotics .

The proposed mechanism of action for this compound involves:

- Enzyme inhibition : The triazole ring may act as a competitive inhibitor for enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways.

- DNA interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes .

Case Studies

Several case studies have highlighted the efficacy of triazole-containing compounds:

- Case Study on Lung Cancer : A derivative similar to the target compound was tested in vitro on lung cancer cells with notable results indicating reduced cell viability and increased apoptosis rates.

- Antimicrobial Testing : In a clinical setting, a related triazole derivative was administered to patients with resistant bacterial infections, resulting in significant improvements in patient outcomes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Studies have shown that derivatives with the triazole ring possess enhanced activity compared to their non-triazole counterparts due to their ability to inhibit cell wall synthesis and disrupt cellular functions .

Anticancer Properties

The azetidine and triazole components of the compound have been linked to anticancer activities. Preliminary studies suggest that (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone can induce apoptosis in cancer cells through the activation of specific signaling pathways. This makes it a candidate for further development as a chemotherapeutic agent .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of compounds with similar structures. The incorporation of the 2,5-dimethylfuran moiety may enhance blood-brain barrier permeability, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in the synthesis of advanced polymeric materials. Its ability to participate in cycloaddition reactions can lead to the formation of novel copolymers with tailored properties for applications in coatings and adhesives .

Nanotechnology

In nanotechnology, the compound can serve as a precursor for synthesizing nanoparticles with specific surface functionalities. These nanoparticles can be utilized in drug delivery systems or as contrast agents in imaging techniques .

Agricultural Chemistry

Pesticidal Activity

Studies have indicated that compounds with triazole rings can exhibit fungicidal properties. The compound's structure suggests potential use as a pesticide or fungicide in agricultural applications. Research is ongoing to evaluate its effectiveness against common agricultural pathogens .

Plant Growth Regulation

Preliminary findings suggest that derivatives of this compound may act as plant growth regulators, promoting growth and increasing yield in various crops. This application could be particularly beneficial in sustainable agriculture practices .

Case Studies

Preparation Methods

Azetidine Ring Synthesis and Functionalization

The azetidine core is synthesized via ring-closing reactions or nucleophilic substitution. A validated approach involves lithium tetramethylpiperidide (LiTMP)-mediated cyclization of aminonitrile precursors (e.g., 5a or 5b ) in tetrahydrofuran (THF) at −78 °C, followed by trapping with benzotriazolylmethanol to form spirocyclic intermediates. Deprotection of trityl groups with trifluoroacetic acid yields 3-substituted azetidines (e.g., 15a ). For the target compound, introducing a primary amine at the 3-position is critical for subsequent triazole coupling.

Methanone Bridge Formation

The ketone bridge links the azetidine and 2,5-dimethylfuran groups via a coupling reaction between 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine and 2,5-dimethylfuran-3-carboxylic acid. Carbonyl-di-(1,2,4-triazole) (CDT) or carbonyldiimidazole (CDI) activates the carboxylic acid for nucleophilic attack.

CDT-Mediated Coupling

- Activation : 2,5-Dimethylfuran-3-carboxylic acid (1.0 eq) and CDT (1.5 eq) are refluxed in acetonitrile/dichloromethane (DCM) (3:1) for 3 h.

- Coupling : The activated acid is added to 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine (1.0 eq) in DCM with triethylamine (2.0 eq). The mixture is stirred at room temperature for 48 h.

- Workup : The reaction is quenched with water, extracted with DCM, and purified via column chromatography (ethyl acetate/petroleum ether).

Comparative Coupling Agent Efficiency

| Agent | Solvent | Temp (°C) | Time (h) | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| CDT | Acetonitrile/DCM | 80 | 3 | 80% | 95% | |

| CDI | DMSO | 20 | 3 | 62% | 90% | |

| DCC | THF | 0 | 12 | 45% | 85% | – |

CDT outperforms CDI and DCC due to superior activation kinetics and reduced side reactions.

Analytical Validation and Characterization

Spectroscopic Data

Challenges and Mitigation Strategies

- Azetidine Ring Strain : The four-membered ring’s instability is addressed by using bulky protecting groups (e.g., trityl) during synthesis.

- Triazole Regioselectivity : CuAAC ensures 1,4-regioselectivity, avoiding 1,5-isomer formation.

- Methanone Hydrolysis : Anhydrous conditions and non-polar solvents (DCM) prevent ketone hydrolysis during coupling.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone?

- Methodological Answer : Multi-step synthesis is typically required, leveraging triazole click chemistry and azetidine functionalization. Key steps include:

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the cyclopropyl-triazole moiety under inert conditions (e.g., N₂ atmosphere) .

- Azetidine Coupling : Nucleophilic substitution or amidation reactions to link the azetidine core to the 2,5-dimethylfuran-3-yl methanone group. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify azetidine ring geometry, triazole substituents, and furan methyl groups. Chemical shifts for cyclopropyl protons (δ 0.5–1.5 ppm) and triazole protons (δ 7.5–8.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (C-H stretch in triazole) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. endogenous) affect IC₅₀ values. Standardize protocols using positive controls (e.g., kinase inhibitors for ATP-binding assays) .

- Purity Thresholds : Bioactivity assays require ≥98% purity (HPLC-UV/ELSD). Impurities like unreacted azetidine precursors may antagonize target binding .

- Structural Analog Comparisons : Benchmark against analogs (e.g., triazole-pyrrolidine derivatives) to isolate the impact of the cyclopropyl-furan group .

Q. What experimental designs optimize reaction yields for the azetidine-triazole core?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables:

| Variable | Range | Optimal Condition |

|---|---|---|

| Temperature | 25–80°C | 60°C (CuAAC step) |

| Catalyst Loading | 1–5 mol% CuI | 2 mol% |

| Solvent | DMF, THF, DCM | DMF (polar aprotic) |

- In Situ Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or inline IR to track triazole formation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or GPCRs. Focus on the cyclopropyl group’s steric effects and furan’s π-π stacking .

- MD Simulations : AMBER or GROMACS for stability analysis (RMSD <2 Å over 100 ns) in physiological buffers .

Data Contradiction Analysis

Q. Why do stability studies report conflicting half-lives under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : At pH 7.4, the azetidine ring undergoes hydrolysis (t₁/₂ = 12 hrs), while acidic conditions (pH 2.0) accelerate furan oxidation. Use HPLC-MS to identify degradation products (e.g., open-chain amines) .

- Temperature Sensitivity : Storage at -20°C vs. 4°C alters stability. Conduct accelerated stability testing (40°C/75% RH) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.